6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine
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Overview
Description
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl group bearing a dimethylaminocarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable pyridine derivative under conditions that promote the formation of the desired product. Common reagents used in this synthesis include palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 4-(Dimethylcarbamoyl)benzeneboronic acid
Uniqueness
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-8-6-10(7-9-11)12-4-3-5-13(17)15-12/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJDTLAXUVELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683061 |
Source
|
Record name | N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-37-4 |
Source
|
Record name | N,N-Dimethyl-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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